AY 9944 - 1245-84-7

AY 9944

Catalog Number: EVT-1183807
CAS Number: 1245-84-7
Molecular Formula: C22H30Cl4N2
Molecular Weight: 464.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An anti-cholesteremic agent that inhibits delta 7-reductase, delta 14 reductase, and sterol biosynthesis.
Source and Classification

AY 9944 is classified as a cholesterol synthesis inhibitor and is categorized under pharmacological agents with potential teratogenic properties. It has been extensively studied in various biological contexts, particularly in developmental biology and neuropharmacology. The compound is synthesized through specific chemical reactions involving chlorobenzylamine derivatives and cyclohexane frameworks.

Synthesis Analysis

Methods of Synthesis

The synthesis of AY 9944 involves several steps that typically include:

  1. Formation of the cyclohexane framework: This is achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of chlorobenzylamine groups: These groups are added to the cyclohexane structure through nucleophilic substitution reactions.
  3. Dihydrochloride salt formation: The final product is often converted into its dihydrochloride salt form to enhance solubility and stability.

Technical Details

The precise synthetic route may vary, but a common approach includes the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydride or other bases to facilitate the formation of the desired amine linkages. The purity and yield of AY 9944 can be confirmed through techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

AY 9944 has a complex molecular structure characterized by a cyclohexane ring substituted with two chlorobenzylamine groups. The structural formula can be represented as:

C18H22Cl2N2C_{18}H_{22}Cl_2N_2

Data

Chemical Reactions Analysis

Reactions

AY 9944 participates in various chemical reactions primarily due to its functional groups:

  1. Nucleophilic substitution: The chlorobenzyl groups can undergo nucleophilic attacks, leading to further functionalization.
  2. Hydrolysis: In aqueous environments, AY 9944 may hydrolyze, affecting its efficacy as a cholesterol synthesis inhibitor.

Technical Details

Studies have indicated that AY 9944's mechanism of action involves altering lipid metabolism, which can lead to significant changes in cellular behavior, particularly in neural tissues .

Mechanism of Action

Process

AY 9944 inhibits cholesterol biosynthesis by targeting the enzyme 7-dehydrocholesterol reductase. This inhibition disrupts normal cholesterol production pathways, leading to altered membrane dynamics and potentially affecting neurotransmitter receptor localization within lipid rafts.

Data

Research indicates that chronic administration of AY 9944 in animal models leads to significant alterations in gamma-aminobutyric acid (GABA) receptor dynamics, contributing to the development of atypical absence seizures .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AY 9944 is typically a white crystalline solid.
  • Odor: It is generally odorless.
  • Stability: The compound exhibits stability under normal laboratory conditions but should be protected from moisture.

Chemical Properties

  • pH Stability: AY 9944 shows stability across a range of pH levels but may degrade under extreme acidic or basic conditions.
  • Reactivity: It can react with strong oxidizing agents due to its amine functionalities.
Applications

Scientific Uses

AY 9944 has several applications in scientific research:

  1. Neuroscience Research: Utilized in studies examining seizure mechanisms and GABA receptor dynamics.
  2. Developmental Biology: Investigated for its teratogenic effects on embryonic development in animal models.
  3. Cholesterol Metabolism Studies: Serves as a tool for understanding cholesterol biosynthesis pathways and their implications in various diseases.
Molecular Mechanisms of AY 9944 Action

Inhibition of Δ7-Sterol Reductase (7-Dehydrocholesterol Reductase)

AY 9944 (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride) functions as a potent and specific inhibitor of Δ7-sterol reductase (7-dehydrocholesterol reductase), the terminal enzyme in the Kandutsch-Russell cholesterol biosynthesis pathway. This enzyme catalyzes the reduction of 7-dehydrocholesterol to cholesterol, and AY 9944 effectively blocks this conversion through high-affinity interactions [5] [7].

Enzyme Kinetics and Competitive Binding Dynamics

AY 9944 demonstrates competitive inhibition kinetics against Δ7-sterol reductase with a remarkably low half-maximal inhibitory concentration (IC50) of 13 nM [5] [7]. The inhibitor establishes a near-irreversible interaction with the enzyme's catalytic site, leading to sustained disruption of cholesterol biosynthesis. This inhibition triggers significant biochemical consequences: systemic hypocholesterolemia and pathological accumulation of 7-dehydrocholesterol across biological tissues [7]. At elevated concentrations, AY 9944 exhibits additional inhibitory effects on sterol Δ7-Δ8 isomerase, resulting in atypical accumulation of cholest-8-en-3β-ol in embryonic tissues [7].

Table 1: Enzymatic Inhibition Profile of AY 9944

Target EnzymeIC50 ValuePrimary Biochemical EffectSecondary Biochemical Effect
Δ7-sterol reductase (DHCR7)13 nM7-dehydrocholesterol accumulationCholesterol deficiency
Sterol Δ7-Δ8 isomeraseMicromolar rangeCholest-8-en-3β-ol accumulationDisrupted sterol isomerization
Acid sphingomyelinaseNot quantifiedSphingomyelin accumulationImpaired lipid degradation

Structural Interaction with the Catalytic Site

The molecular architecture of AY 9944 features an amphiphilic cationic structure with dual chlorophenyl rings and a cyclohexane backbone, enabling optimal interaction with the hydrophobic substrate-binding pocket of Δ7-sterol reductase [5] [7]. This configuration mimics the transition state during enzymatic reduction of 7-dehydrocholesterol. The chlorobenzyl groups form van der Waals contacts within the catalytic cleft while the protonated amine groups establish ionic interactions with acidic residues in the enzyme's active site [7]. These multivalent interactions explain the compound's sustained inhibition and resistance to rapid enzymatic clearance, creating a functional knockout of cholesterol biosynthesis both in vitro and in vivo [1] [7].

Disruption of Sonic Hedgehog Signaling Pathways

Cholesterol-Dependent Modulation of Sonic Hedgehog Morphogen Activity

The Sonic Hedgehog signaling pathway requires covalent cholesterol modification for proper morphogen activation and gradient formation. AY 9944 indirectly disrupts this critical post-translational processing by depleting available cholesterol pools and altering sterol intermediate ratios [4] [6]. The resultant accumulation of 7-dehydrocholesterol and depletion of cholesterol impairs the autocatalytic cleavage of Sonic Hedgehog precursor protein into its biologically active form [6]. Experimental models demonstrate that AY 9944 treated cells exhibit deficient Sonic Hedgehog ligand reception despite normal ligand expression, indicating that membrane sterol composition alterations directly compromise signal transduction efficiency [4] [6].

Embryonic Patterning and Teratogenic Outcomes

AY 9944 exposure during organogenesis produces characteristic teratogenic outcomes including pituitary agenesis, holoprosencephaly defects, and neural tube patterning abnormalities, directly mirroring genetic deficiencies in Sonic Hedgehog pathway components [1] [3] [6]. These malformations result from dual mechanisms: disruption of cholesterol-dependent Sonic Hedgehog protein maturation and direct interference with cellular responses to Sonic Hedgehog morphogens [6]. Embryological studies demonstrate maximal vulnerability during gestational days 4-10 in rat models, coinciding with neural tube patterning and axial specification events [1] [3]. Cholesterol supplementation completely prevents these teratogenic effects when administered concurrently with AY 9944 exposure, establishing sterol balance as the critical determinant [3].

Table 2: Developmental Abnormalities Induced by AY 9944-Mediated Sterol Disruption

Developmental System AffectedCharacteristic MalformationRelationship to Sonic Hedgehog Signaling DeficitPrevention Method
Central nervous systemHoloprosencephalyReduced ventral neural tube patterningCholesterol supplementation
Endocrine systemPituitary agenesisImpaired Rathke's pouch developmentEarly cholesterol administration
Craniofacial structuresMidline facial dysmorphogenesisDisrupted frontonasal prominence developmentMaternal hypercholesterolemia
Axial patterningSomite segmentation defectsAbnormal sclerotome differentiationTimely cholesterol replacement

Secondary Biochemical Effects

Suppression of Acidic Sphingomyelinase Activity

Beyond its primary inhibition of sterol reductases, AY 9944 induces a rapid and irreversible reduction in acidic sphingomyelinase activity across multiple cell types, particularly in human fibroblasts [2] [8]. This enzymatic suppression occurs through a non-competitive mechanism distinct from its sterol reductase inhibition. Rather than directly inhibiting enzymatic function, AY 9944 accelerates acidic sphingomyelinase degradation or induces irreversible inactivation through undefined molecular factors [2]. The reduction is specific to acidic sphingomyelinase among lysosomal hydrolases, mirroring the biochemical phenotype observed in Niemann-Pick disease [8]. This effect classifies AY 9944 among cationic amphiphilic drug-induced phospholipidosis inducers, creating an experimental model for studying sphingolipid storage disorders [2] [8].

Cholesterol Esterification Inhibition

AY 9944 further disrupts cellular lipid homeostasis through potent inhibition of acyl-CoA:cholesterol acyltransferase, the enzyme responsible for cholesterol esterification and storage [4] [5]. This dual interference creates a compounded lipid imbalance: inhibited cholesterol production coupled with impaired storage of available sterols. Consequently, cells exhibit pathological responses including disrupted membrane fluidity and impaired lipid raft formation [5] [7]. Long-term administration studies demonstrate that these biochemical disturbances persist chronically in neural tissues, with altered sterol profiles (depleted cholesterol and elevated 7-dehydrocholesterol) measurable in rat brains 400 days after treatment cessation [7] [10]. The reversibility of these biochemical changes upon cholesterol supplementation demonstrates the compound's mechanism-specific effects rather than generalized cytotoxicity [3] [10].

Properties

CAS Number

1245-84-7

Product Name

AY 9944

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride

Molecular Formula

C22H30Cl4N2

Molecular Weight

464.3 g/mol

InChI

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H

InChI Key

NRVIEWRSGDDWHP-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl

Synonyms

A-7, AY9944
AY 9944
AY-9944
AY9944
AY9944 A 7
AY9944 A-7
AY9944-A-7
trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane Dihydrochloride

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.